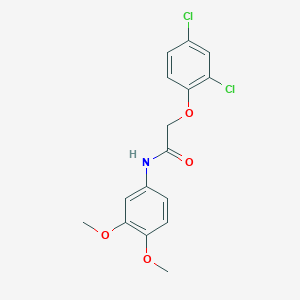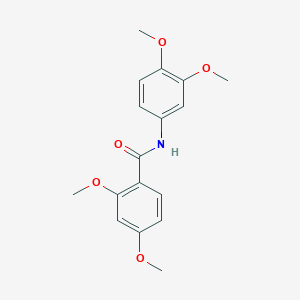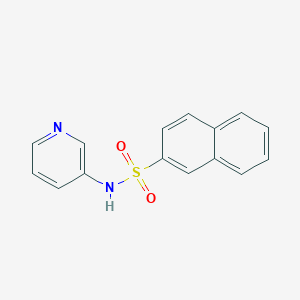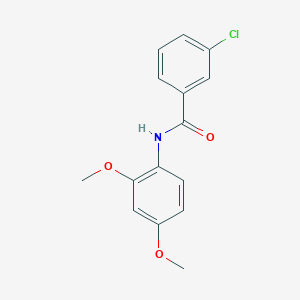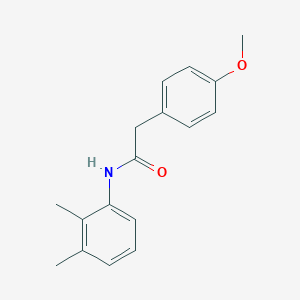![molecular formula C18H12N2O2S2 B291952 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have significant effects on biochemical and physiological processes, and its mechanism of action has been the subject of extensive research.
Aplicaciones Científicas De Investigación
3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has significant cytotoxic effects on cancer cells, making it a promising candidate for further research in this area.
Another area of interest is its potential as a treatment for neurological disorders. Studies have shown that this compound has significant effects on neurotransmitter release and synaptic plasticity, making it a potential candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes and receptors involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the NMDA receptor, a key receptor involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has significant effects on biochemical and physiological processes. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. It has also been shown to modulate neurotransmitter release and synaptic plasticity, leading to improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its high purity and yield. This compound can be synthesized in large quantities with high purity, making it suitable for use in a variety of experiments. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can have toxic effects on cells at high concentrations, making it important to use caution when handling and using this compound in experiments.
Direcciones Futuras
There are many potential future directions for research related to 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is its potential as an anticancer agent. Further research is needed to determine the efficacy of this compound in treating different types of cancer, as well as its potential side effects and toxicity.
Another area of interest is its potential as a treatment for neurological disorders. Further research is needed to determine the specific mechanisms by which this compound affects neurotransmitter release and synaptic plasticity, as well as its potential efficacy in treating different types of neurological disorders.
Overall, 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound for scientific research. Its potential applications in cancer treatment and neurological disorders make it an important area of study, and further research is needed to fully understand its mechanisms of action and potential benefits and limitations.
Métodos De Síntesis
The synthesis of 3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-acetylthiophene with phenylacetic acid in the presence of acetic anhydride. The resulting product is then reacted with 2-aminothiophene to form the final compound. This synthesis method has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
Propiedades
Fórmula molecular |
C18H12N2O2S2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
3-(2-oxo-2-thiophen-2-ylethyl)-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H12N2O2S2/c21-14(15-7-4-8-23-15)10-20-11-19-17-13(18(20)22)9-16(24-17)12-5-2-1-3-6-12/h1-9,11H,10H2 |
Clave InChI |
BSPYFDYJXHMRDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)C4=CC=CS4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



